molecular formula C10H13NO3 B13497386 Methyl 3-amino-4-methoxy-5-methylbenzoate

Methyl 3-amino-4-methoxy-5-methylbenzoate

Cat. No.: B13497386
M. Wt: 195.21 g/mol
InChI Key: CPTGVWUZDBMUNN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 4-amino-3-methoxybenzoate
  • Methyl 3-amino-4-methylbenzoate

Uniqueness

Methyl 3-amino-4-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-amino-4-methoxy-5-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,11H2,1-3H3

InChI Key

CPTGVWUZDBMUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)N)C(=O)OC

Origin of Product

United States

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